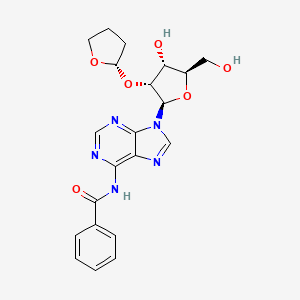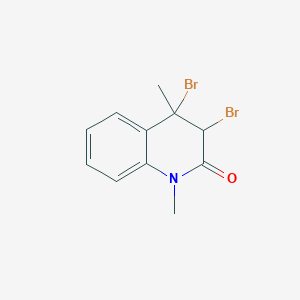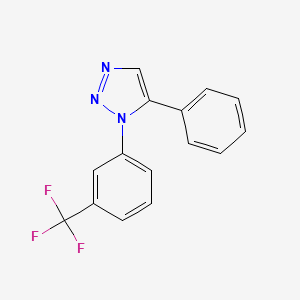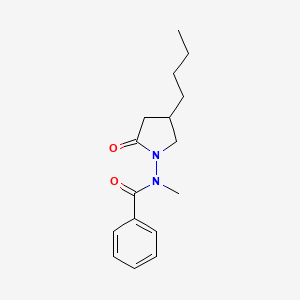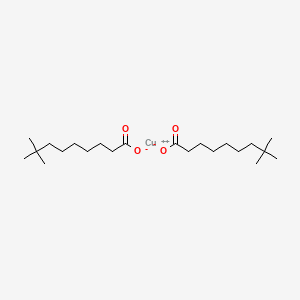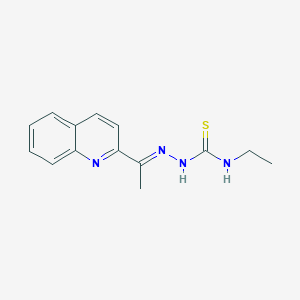
2-Acetylquinoline 4-ethylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetylquinoline 4-ethylthiosemicarbazone is a synthetic organic compound belonging to the thiosemicarbazone family Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylquinoline 4-ethylthiosemicarbazone typically involves the condensation of 2-acetylquinoline with 4-ethylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve 2-acetylquinoline in ethanol.
Step 2: Add 4-ethylthiosemicarbazide to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and purification apply. Scaling up would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing techniques such as continuous flow synthesis for efficiency.
化学反应分析
Types of Reactions: 2-Acetylquinoline 4-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers or other reduced derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antiviral activities. It has shown promise in inhibiting the growth of certain bacterial and viral strains.
Medicine: Explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.
作用机制
The mechanism by which 2-Acetylquinoline 4-ethylthiosemicarbazone exerts its effects involves its interaction with various molecular targets. In anticancer applications, it is believed to:
Bind to DNA: Intercalate between DNA bases, disrupting replication and transcription processes.
Inhibit Enzymes: Inhibit key enzymes involved in cell proliferation, such as topoisomerases.
Induce Apoptosis: Trigger apoptotic pathways by generating reactive oxygen species (ROS) and activating caspases.
相似化合物的比较
2-Acetylpyridine 4-ethylthiosemicarbazone: Similar structure but with a pyridine ring instead of a quinoline ring.
2-Acetylquinoline 4-methylthiosemicarbazone: Similar structure but with a methyl group instead of an ethyl group on the thiosemicarbazone moiety.
2-Acetylquinoline 4-phenylthiosemicarbazone: Similar structure but with a phenyl group instead of an ethyl group on the thiosemicarbazone moiety.
Uniqueness: 2-Acetylquinoline 4-ethylthiosemicarbazone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group on the thiosemicarbazone moiety can affect its lipophilicity, binding affinity to molecular targets, and overall pharmacokinetic properties.
属性
分子式 |
C14H16N4S |
|---|---|
分子量 |
272.37 g/mol |
IUPAC 名称 |
1-ethyl-3-[(E)-1-quinolin-2-ylethylideneamino]thiourea |
InChI |
InChI=1S/C14H16N4S/c1-3-15-14(19)18-17-10(2)12-9-8-11-6-4-5-7-13(11)16-12/h4-9H,3H2,1-2H3,(H2,15,18,19)/b17-10+ |
InChI 键 |
NNVCTXOMSDBHPZ-LICLKQGHSA-N |
手性 SMILES |
CCNC(=S)N/N=C(\C)/C1=NC2=CC=CC=C2C=C1 |
规范 SMILES |
CCNC(=S)NN=C(C)C1=NC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




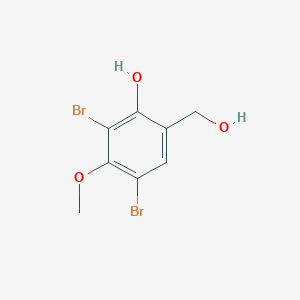
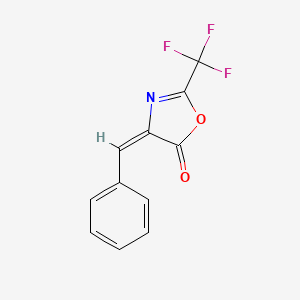

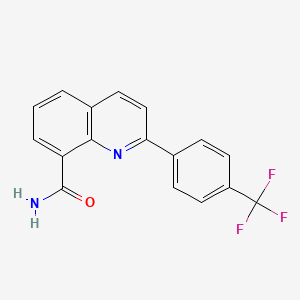
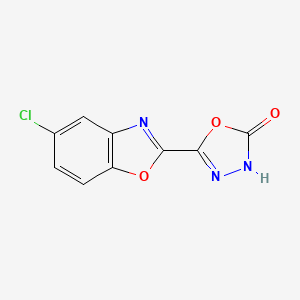

![Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-](/img/structure/B12901048.png)
